![molecular formula C11H13BrFN B1405887 N-[(3-bromo-5-fluorophenyl)methyl]-N-methylcyclopropanamine CAS No. 1504805-62-2](/img/structure/B1405887.png)
N-[(3-bromo-5-fluorophenyl)methyl]-N-methylcyclopropanamine
Vue d'ensemble
Description
N-[(3-bromo-5-fluorophenyl)methyl]-N-methylcyclopropanamine, also known as BFMCP, is a cyclopropanamine derivative of the chemical class of compounds known as phenylmethylcyclopropanamines. It is a relatively new compound, having been first synthesized in 2019 by a team of researchers at the University of California, Berkeley. BFMCP has been studied for its potential applications in a number of fields, including scientific research, drug discovery, and biochemistry.
Applications De Recherche Scientifique
Interaction with 5-HT(1A) Receptors
N,N-dipropyl-substituted derivatives of trans-2-arylcyclopropylamine, structurally related to N-[(3-bromo-5-fluorophenyl)methyl]-N-methylcyclopropanamine, have shown interactions with 5-HT(1A) receptors. These compounds have been prepared and tested for their ability to displace [(3)H]-8-OH-DPAT from rat brain 5-HT(1A) receptors, indicating a potential application in the study of serotonin receptors and related neurological processes (Vallgårda et al., 1996).
Potent Neurokinin-1 Receptor Antagonism
1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride 3, a structurally related compound, is a high affinity, orally active, h-NK(1) receptor antagonist. It has a long central duration of action and solubility in water of >100 mg/mL, suggesting its potential for clinical administration in treatments related to the neurokinin-1 receptor (Harrison et al., 2001).
Antimicrobial Activity of Quinazolin-4(3H)-one Derivatives
Compounds with a structural framework involving bromo- and fluoro- substituents similar to N-[(3-bromo-5-fluorophenyl)methyl]-N-methylcyclopropanamine, particularly heterocyclic compounds like pyrazolyl-oxopropyl-quinazolin-4(3H)-one, have been reported to possess significant biological activity. These compounds have been synthesized and characterized, and their antimicrobial activity has been evaluated, presenting potential applications in the development of antimicrobial agents (Raval et al., 2012).
Analytical Characterization of N-alkyl-arylcyclohexylamines
The rise of new psychoactive substances that are available as 'research chemicals' includes arylcyclohexylamines, which are perceived as ketamine-like dissociative substances acting predominantly via antagonism of the NMDA receptor. The analytical characterization of these compounds can aid in the identification of newly emerging substances of abuse and provide valuable data for research communities exploring the clinical and non-clinical uses of these substances (Wallach et al., 2016).
Propriétés
IUPAC Name |
N-[(3-bromo-5-fluorophenyl)methyl]-N-methylcyclopropanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrFN/c1-14(11-2-3-11)7-8-4-9(12)6-10(13)5-8/h4-6,11H,2-3,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMQCJGGIQWXMCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=CC(=C1)Br)F)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-bromo-5-fluorophenyl)methyl]-N-methylcyclopropanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



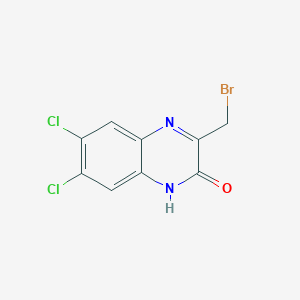
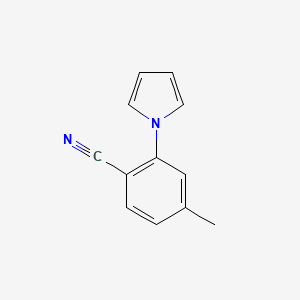
![3-{[(4-Bromo-3-fluorophenyl)methyl]amino}propan-1-ol](/img/structure/B1405808.png)
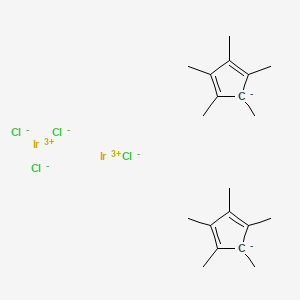
![N-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-N-methyl-N'-[1-phenyl-eth-(E)-ylidene]-hydrazine](/img/structure/B1405810.png)
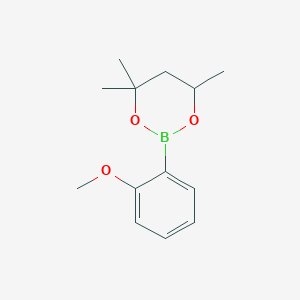
amino}-3-[4-(tert-butoxy)phenyl]propanoic acid](/img/structure/B1405813.png)
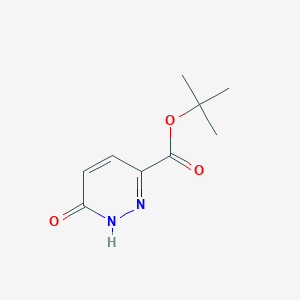
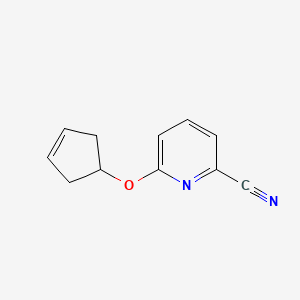
![2'-Tosyl-2',3'-dihydro-1'h-spiro[cyclobutane-1,4'-isoquinoline]](/img/structure/B1405819.png)
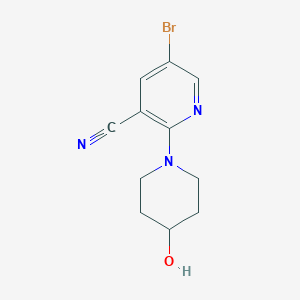
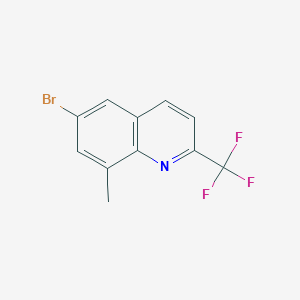
![Methyl 3-[4-(dimethylamino)phenyl]-2-acetamidopropanoate](/img/structure/B1405824.png)
![2-[2,5-Bis(trifluoromethyl)phenyl]-ethanimidamide hydrochloride](/img/structure/B1405826.png)